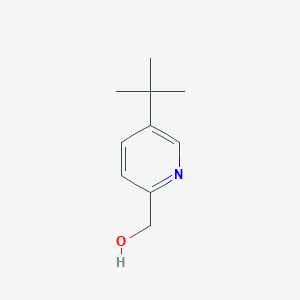

(5-(tert-Butyl)pyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

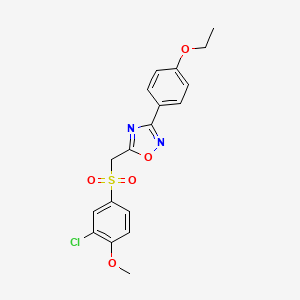

“(5-(tert-Butyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 g/mol . The IUPAC name for this compound is (5-tert-butylpyridin-2-yl)methanol .

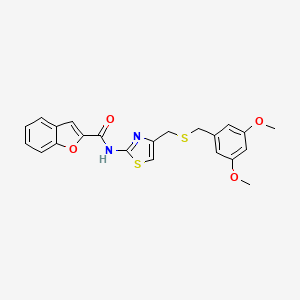

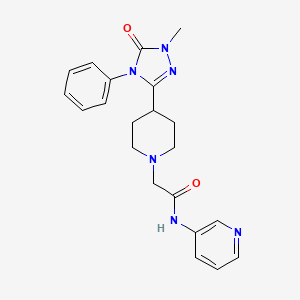

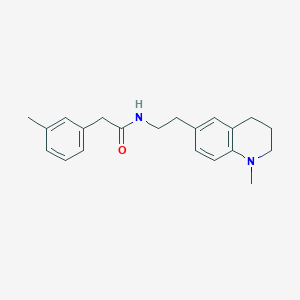

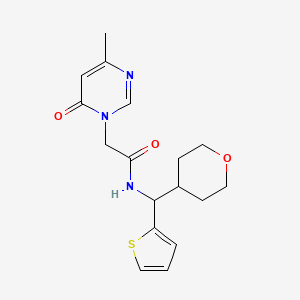

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring substituted at the 5-position with a tert-butyl group and at the 2-position with a methanol group . The InChI string for this compound is InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 165.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 33.1 Ų .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Solvent Effects

The studies on hydrogen bonding and solvent effects provide insights into the behavior of methanol and tert-butanol in solutions containing pyridine derivatives. For example, the dissolution of methanol in pyridine and its methyl derivatives has been thoroughly investigated, revealing that methanol's dissolution is exothermic with heat effects closely resembling those for water. This indicates a significant role of hydrogen bonding in these mixtures, which is further complicated by the presence of bulky hydrocarbon groups that can hinder bonding in certain pyridine derivatives (Marczak et al., 2004).

Catalytic Activities and Bond Formation

Research on catalytic activities involving pyridine derivatives has led to the development of novel methodologies for bond formation. For instance, C–N bond activation of tert-butyl isocyanide in methanol demonstrated the formation of metal-cyanide bonds through a process involving nucleophilic attack or chloride anion. This process illustrates the versatile roles of pyridine derivatives in facilitating complex reactions (Kundu et al., 2011).

Synthesis of Complex Molecules

The synthesis of complex molecules using pyridine derivatives has been extensively studied, leading to the development of efficient methodologies for creating novel compounds. For example, the synthesis of methyl tert-butyl ether (MTBE) from methanol and iso-butylene using zeolite catalysts explores the impact of catalyst types and reaction conditions on product distribution, showcasing the application of pyridine derivatives in industrial synthesis processes (Kim et al., 1988).

Structural and Thermodynamic Studies

Structural and thermodynamic studies of pyridine derivatives and their complexes with metal cations have provided valuable insights into their complexation behavior. The interaction of a calix(4)arene pyridine derivative with metal cations in various solvents highlights the role of pyridyl nitrogens in complexation and offers a deeper understanding of the thermodynamics of these processes (Danil de Namor et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-tert-butylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJXGGJRZBXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)